4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 801224-83-9
VCID: VC21520781
InChI: InChI=1S/C15H18N2O3S/c1-3-20-15-8-7-14(10-12(15)2)21(18,19)17-11-13-6-4-5-9-16-13/h4-10,17H,3,11H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4g/mol

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

CAS No.: 801224-83-9

Cat. No.: VC21520781

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.4g/mol

* For research use only. Not for human or veterinary use.

4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide - 801224-83-9

Specification

CAS No. 801224-83-9
Molecular Formula C15H18N2O3S
Molecular Weight 306.4g/mol
IUPAC Name 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C15H18N2O3S/c1-3-20-15-8-7-14(10-12(15)2)21(18,19)17-11-13-6-4-5-9-16-13/h4-10,17H,3,11H2,1-2H3
Standard InChI Key XRHFSJAEAWWPAX-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C
Canonical SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C

Introduction

Structural Characteristics

4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide consists of a benzenesulfonamide core with specific substituents that define its chemical identity and properties. The benzene ring contains an ethoxy group (-OCH2CH3) at the para-position (4-position) and a methyl group (-CH3) at the meta-position (3-position), creating a distinctive substitution pattern. The sulfonamide nitrogen is bound to a pyridin-2-ylmethyl group, which consists of a pyridine ring with the methylene (-CH2-) linker attached at the 2-position of the pyridine.

The molecular formula of this compound is expected to be C15H18N2O3S, similar to its isomer 4-ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. The molecular weight is approximately 306.4 g/mol, based on the molecular weights of similar compounds found in the literature. This molecular weight places the compound in a range typically favorable for drug-like properties, according to Lipinski's rule of five for drug-likeness.

Table 1: Key Structural Features of 4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

FeatureDescriptionImpact on Properties
Molecular FormulaC15H18N2O3SDetermines elemental composition and basic physical properties
Molecular Weight~306.4 g/molAffects physical properties, biological transport, and drug-likeness
Ethoxy GroupAt 4-position of benzene ringEnhances lipophilicity, affects electron distribution in the aromatic ring
Methyl GroupAt 3-position of benzene ringInfluences electronic properties and steric environment of the ring
Pyridine RingAttached via methylene to sulfonamide NProvides basic nitrogen, potential H-bond acceptor, increases water solubility
Pyridine N Position2-positionCreates different spatial arrangement compared to 4-position isomer
Sulfonamide Group-SO2NH-Key functional group, potential biological target interaction site, acidic NH

The presence of both hydrophobic groups (ethoxy and methyl) and polar functionalities (sulfonamide and pyridine nitrogen) creates an amphiphilic molecule with a balanced hydrophilic-lipophilic profile. This balance is crucial for biological activity, as it affects the compound's ability to traverse biological membranes while maintaining sufficient water solubility for distribution within biological systems.

Chemical Properties

Physical Properties

As a sulfonamide derivative, 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is expected to be a crystalline solid at room temperature. The compound likely exhibits polymorphism, a common phenomenon in organic solids, which can affect its solubility, stability, and bioavailability. The presence of the ethoxy group enhances the compound's lipophilicity compared to unsubstituted sulfonamides, potentially affecting its partition coefficient (log P) and its ability to penetrate cell membranes.

The compound contains multiple hydrogen bond acceptors (the sulfonyl oxygens, the pyridine nitrogen, and the ethoxy oxygen) and one hydrogen bond donor (the sulfonamide NH), creating opportunities for intermolecular and intramolecular hydrogen bonding. These hydrogen bonding capabilities influence the compound's crystal packing, solubility in various solvents, and interaction with biological macromolecules such as proteins and nucleic acids.

Solubility Characteristics

The compound's solubility profile has important implications for its formulation in pharmaceutical preparations, its bioavailability when administered orally, and its distribution in biological systems. The balance between aqueous solubility and lipophilicity affects the compound's ability to reach its target sites and exert its biological effects.

Stability and Reactivity

The stability of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is expected to be relatively high under normal conditions. The sulfonamide group (-SO2NH-) is generally stable to hydrolysis under mild conditions but may undergo hydrolysis under strongly acidic or basic conditions. The compound may be sensitive to oxidation, particularly at the methyl group, which can be oxidized to an aldehyde or carboxylic acid under appropriate conditions.

The compound contains several reactive sites that can participate in various chemical reactions:

  • The sulfonamide NH can act as a weak acid (pKa approximately 9-10) and can be deprotonated under basic conditions to form a sulfonamide anion

  • The pyridine nitrogen can act as a base (pKa approximately 5-6) and can be protonated in acidic conditions to form a pyridinium salt

  • The ethoxy group can potentially undergo cleavage under strong acidic conditions to form the corresponding phenol

  • The aromatic rings can participate in electrophilic aromatic substitution reactions, with reactivity patterns influenced by the existing substituents

Table 2: Predicted Reactivity of Functional Groups in 4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Functional GroupReactivityPotential ReactionsReaction Conditions
Sulfonamide NHWeakly acidicDeprotonation, nucleophilic substitution, acylationBasic conditions, strong electrophiles
Pyridine NitrogenBasicProtonation, coordination with metals, nucleophilic additionAcidic conditions, Lewis acids, electrophiles
Ethoxy GroupModerateCleavage, transesterificationStrong acids, nucleophiles
Methyl GroupLowOxidation, radical substitutionStrong oxidizing agents, radical initiators
Aromatic RingsModerateElectrophilic aromatic substitution, coordinationElectrophiles, transition metals

These reactivity patterns are important for understanding the compound's behavior in chemical reactions, its metabolic fate in biological systems, and its potential for derivatization to create analogs with modified properties.

Synthesis and Preparation

The synthesis of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide likely follows general methods used for the preparation of sulfonamides. Based on information about similar compounds, the synthesis typically involves the reaction of a sulfonyl chloride with an amine under appropriate conditions.

Synthetic Routes

A viable synthetic route for 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide would involve the following steps:

  • Preparation of 4-ethoxy-3-methylbenzenesulfonyl chloride from the corresponding benzenesulfonic acid, or through direct sulfonation of 4-ethoxy-3-methylbenzene followed by conversion to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.

  • Reaction of the sulfonyl chloride with 2-(aminomethyl)pyridine (pyridin-2-ylmethylamine) in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

The reaction is typically conducted in an organic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile at room temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification Methods

Purification of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide following its synthesis would involve several steps to ensure high purity:

  • Extraction with appropriate solvents to remove impurities, using a sequence of acid-base extractions to separate the product from unreacted starting materials and by-products

  • Recrystallization from suitable solvents such as ethanol, ethyl acetate, or mixtures of solvents to obtain pure crystals

  • Column chromatography using silica gel or other appropriate stationary phases, with carefully selected mobile phases to achieve separation from closely related impurities

  • Analytical techniques such as HPLC, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis for quality control and structure confirmation

Table 3: Proposed Synthesis Protocol for 4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

The synthesis of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide requires careful attention to reaction conditions, purification techniques, and quality control measures to ensure high purity and consistent properties of the final product. Alternative synthetic routes may involve the use of other sulfonylating agents or different protection/deprotection strategies depending on the availability of starting materials and the desired scale of production.

Applications

Based on the general properties of sulfonamides and the specific structural features of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, several potential applications can be proposed for this compound. These applications span various fields including medicinal chemistry, organic synthesis, and chemical biology.

Medicinal Applications

As a sulfonamide derivative, 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide may possess antimicrobial properties similar to other members of this class. The compound might be investigated for its potential activity against various bacterial strains, particularly those that have developed resistance to commonly used antibiotics. The unique structural features of this compound may confer specific activity profiles or selectivity for particular bacterial targets.

Beyond antimicrobial applications, some sulfonamides have demonstrated anticancer and anti-inflammatory activities. The specific structural features of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide might be explored for such activities in appropriate biological screening systems. The compound could potentially interact with enzymes or receptors involved in cancer progression or inflammatory processes, offering new avenues for therapeutic intervention.

Additionally, sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological and pathological processes. 4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide could be evaluated for such activity, potentially leading to applications in the treatment of glaucoma, epilepsy, or as diuretics.

Research Applications

This compound may serve as a useful intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activity. The sulfonamide group, ethoxy group, methyl group, and pyridine ring each provide points for further functionalization and modification, enabling the creation of diverse chemical libraries for biological screening.

In chemical biology, 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide might be used as a probe to study specific biological processes or as a building block for the construction of molecular libraries for screening purposes. The compound's structural features could be exploited to create affinity labels or photoactive probes for studying protein-ligand interactions and identifying binding sites of biological targets.

Application AreaPotential UsesResearch ApproachExpected Outcomes
Antimicrobial ResearchInhibition of bacterial growth, combination therapyScreening against bacterial panels, resistance studiesIdentification of specific antibacterial activity profile
Medicinal ChemistryBuilding block for drug discovery, lead compoundStructure optimization, SAR studiesDevelopment of more potent derivatives with improved properties
Chemical BiologyProbe for biological processes, study of sulfonamide-protein interactionsAffinity labeling, proteomics studiesIdentification of novel protein targets and binding mechanisms
Organic SynthesisIntermediate for complex molecules, functional group manipulationReaction development, methodology studiesNew synthetic pathways and chemical transformations
Materials ScienceComponent in specialized polymers or materialsStructure-property relationship studiesNovel materials with specific properties for technological applications

The potential applications of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are diverse and span multiple disciplines, reflecting the versatility of sulfonamide compounds and the unique structural features of this particular derivative. Further research and development efforts are needed to fully explore and exploit these potential applications.

Comparative Analysis

To better understand the potential properties and applications of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, it is instructive to compare it with related compounds for which more information is available. This comparative analysis highlights the distinctive features of the compound and places it in the broader context of sulfonamide chemistry.

Comparison with Similar Sulfonamides

CompoundMolecular WeightKey Structural FeaturesPotential Distinctions
4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide~306.4 g/molEthoxy at 4-position, Methyl at 3-position, Pyridin-2-ylmethyl on sulfonamide NNitrogen at 2-position in pyridine may affect biological activity and binding properties
4-Ethoxy-3-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide306.4 g/molEthoxy at 4-position, Methyl at 3-position, Pyridin-4-ylmethyl on sulfonamide NNitrogen at 4-position in pyridine creates different electronic and spatial relationships
N-(3-Acetylphenyl)-4-ethoxy-3-methylbenzenesulfonamide333.4 g/molEthoxy at 4-position, Methyl at 3-position, 3-acetylphenyl on sulfonamide NContains acetyl group, lacks pyridine ring, different electronic properties
4-Ethoxy-3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide342.39 g/molEthoxy at 4-position, Fluoro at 3-position, Complex pyrrol-containing substituentContains fluorine instead of methyl, has pyrrol ring instead of pyridine, contains hydroxyl group
4-Ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide 391.5 g/molEthoxy at 4-position, Methyl at 3-position, Two heterocyclic substituents on NN,N-disubstituted sulfonamide, contains furan and thiophene rings

This comparative analysis reveals the structural diversity within this family of compounds and highlights the unique features of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. The position of the nitrogen in the pyridine ring (2-position) represents a key distinguishing feature that sets this compound apart from its 4-position isomer and may significantly influence its biological activity and physicochemical properties.

Structure-Property Relationships

The specific structural features of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide influence its properties in several important ways:

Table 7: Predicted Physicochemical Properties of 4-Ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

PropertyPredicted ValueBasis for PredictionSignificance
Log P (Octanol/Water)~2.5-3.0Based on similar sulfonamidesModerate lipophilicity, potential for cell membrane penetration
pKa (Sulfonamide NH)~9-10Typical range for sulfonamidesPotential for deprotonation under physiological conditions
pKa (Pyridine N)~5-6Typical for 2-substituted pyridinesPotential for protonation under acidic conditions
Water SolubilityLow to moderateBased on structure and similar compoundsMay require formulation strategies for aqueous applications
Melting Point~150-180°CEstimated from related sulfonamidesIndication of crystal lattice stability
Chemical StabilityHigh under normal conditionsBased on functional group propertiesImportant for storage and handling considerations
Hydrogen Bond Donors1 (sulfonamide NH)Based on structureContributes to protein binding and solubility properties
Hydrogen Bond Acceptors4 (sulfonyl oxygens, pyridine N, ethoxy O)Based on structureImportant for molecular recognition and solvation

These predicted physicochemical properties provide valuable insights into the potential behavior of 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide in biological systems and its suitability for various applications. The balance of lipophilicity and hydrophilicity, along with the specific arrangement of functional groups, contributes to the compound's unique profile within the broader family of sulfonamide derivatives.

AspectCurrent UnderstandingFuture Research Needs
StructureWell-defined based on chemical principlesConfirmation by X-ray crystallography and spectroscopic methods
SynthesisProposed routes based on similar compoundsOptimization of conditions, alternative methods, scalable processes
Physical PropertiesPredicted based on structural featuresExperimental determination of solubility, stability, and other properties
Biological ActivityExpected based on sulfonamide classScreening against specific targets, determination of activity spectrum
ApplicationsPotential in various fields identifiedExperimental validation of proposed applications, development of derivatives
Structure-Activity RelationshipsPredicted based on related compoundsSystematic study with analogs, computational modeling of target interactions
Mechanism of ActionGeneral understanding from sulfonamide classSpecific binding studies, molecular modeling, crystallographic studies of complexes

Future research on 4-ethoxy-3-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide should focus on its synthesis, comprehensive characterization, and evaluation of its biological activities. The development of structure-activity relationships through the preparation and testing of analogs would provide valuable insights into the importance of specific structural features for activity. Computational studies, including molecular docking and dynamics simulations, could further elucidate the compound's interaction with potential biological targets and guide the rational design of improved derivatives.

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